8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
The synthesis of 8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-3-fluoropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl iodide under basic conditions to yield the desired triazolopyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: The triazolopyridine scaffold can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has been studied for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:
8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine: Known for its potential as a central nervous system agent.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: Studied for their dual inhibitory activity against c-Met and VEGFR-2 kinases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C7H5BrFN3 |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
8-bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5BrFN3/c1-4-10-11-7-6(8)2-5(9)3-12(4)7/h2-3H,1H3 |
InChI Key |
BJEDXIQLHGMAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2Br)F |
Origin of Product |
United States |
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